molecular formula C21H15IN2OS B5101414 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide

Cat. No.: B5101414
M. Wt: 470.3 g/mol
InChI Key: YBOHJSHYTGASSJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their structure. This particular compound is characterized by the presence of an iodinated benzamide group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2OS/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOHJSHYTGASSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common method is the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The iodination of the benzamide group can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are used to enhance efficiency and yield . These methods reduce the need for excessive solvents and reagents, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective in antimicrobial and anticancer applications . The iodinated benzamide group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-(pyridine-3-yl) formohydrazido acetamide
  • N’-(1,3-benzothiazol-2-yl)-arylamides
  • 2-aminobenzothiazoles

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide stands out due to its iodinated benzamide group, which imparts unique reactivity and biological activity. This makes it particularly valuable in applications where enhanced cellular penetration and specific molecular interactions are required .

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